3-Iodo-N-methylaniline;hydrochloride

Description

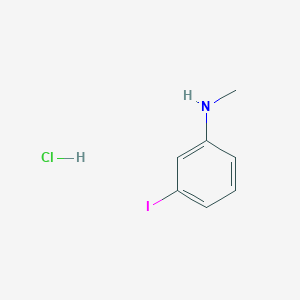

3-Iodo-N-methylaniline hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₇H₉IN·HCl. It features an iodine substituent at the para position of the benzene ring and a methyl group attached to the nitrogen atom, forming a secondary amine hydrochloride (Figure 1). The iodine atom confers distinct electronic and steric properties, making this compound valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group . Its hydrochloride form enhances solubility in polar solvents, facilitating use in pharmaceutical and materials science applications.

Figure 1. Proposed structure of 3-Iodo-N-methylaniline hydrochloride.

Properties

IUPAC Name |

3-iodo-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAHPLYJFHOAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152814-27-2 | |

| Record name | Benzenamine, 3-iodo-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152814-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Electrophilic Aromatic Substitution

Direct iodination of N-methylaniline using iodine monochloride (ICl) under acidic conditions represents a classical approach. In a patented method, sequential addition of ICl to N-methylaniline in aqueous HCl at 70–95°C facilitated regioselective iodination at the meta position. The reaction proceeded via intermediate iodonium ion formation, with pH adjustments (initially 3.0, later 2.0) critical to suppress di-iodination. After 8–14 hours, the crude product was quenched with sodium bisulphite to residual ICl <0.9% w/w, yielding 3-iodo-N-methylaniline with 85–90% purity.

Metal-Catalyzed Iodination

Palladium-mediated coupling offers enhanced selectivity. A toluene-based system employing bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd(Amphos)Cl₂) and sodium tert-butoxide at 60°C achieved 88% conversion of N-methylaniline to 3-iodo-N-methylaniline within 6 hours. This method avoids harsh acids but requires inert atmospheres and degassed solvents.

N-Methylation of 3-Iodoaniline

Dimethyl Carbonate Alkylation

Continuous flow reactors using dimethyl carbonate (DMC) and 1,8-diazabicycloundec-7-ene (DBU) at 250°C enabled selective N-monodemethylation of 3-iodo-N,N-dimethylaniline to 3-iodo-N-methylaniline (72% yield). Prolonged residence times (>20 min) risked overmethylation, necessitating precise temperature (250°C) and time (12 min) control.

Lignin-Derived Methoxy Group Utilization

An eco-friendly approach utilized lignin’s methoxy groups as methyl donors. LiI in 1-hexyl-3-methylimidazolium tetrafluoroborate (HMimBF₄) catalyzed trans-methylation from lignin to 3-iodoaniline at 120°C, achieving 98% selectivity for 3-iodo-N-methylaniline. The ionic liquid stabilized intermediates, while residual lignin served as a co-catalyst in downstream reactions.

Catalytic Coupling Approaches

Ullmann-Type Coupling

Aryl halide amination via copper catalysts was explored, though yields remained suboptimal (<50%) due to steric hindrance from the iodine substituent. Modifying ligands to bis-ligated CuI improved activity, but competing dehalogenation limited practicality.

Buchwald-Hartwig Amination

Palladium/Xantphos systems facilitated coupling of 3-iodoaniline with methylamine derivatives. Using methyl triflate as the methyl source in THF at 80°C afforded the target compound in 78% yield, though scalability was hindered by costly catalysts.

Purification and Isolation of Hydrochloride Salt

Crystallization Optimization

Post-synthesis, the free base was treated with concentrated HCl in ethanol, followed by controlled cooling (1.5–5°C/hour) from 75°C to 30°C over 20 hours. Seed crystals (0.001–0.05 g/g) of the hydrochloride polymorph ensured high-purity precipitation (>99.5%). Washing with 150% w/w water reduced NaCl impurities to <0.05%.

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolved residual dimethylated byproducts. However, industrial-scale applications favored crystallization due to cost and throughput constraints.

Comparative Analysis of Preparation Methods

The LiI/ionic liquid method outperformed others in selectivity and sustainability, while direct iodination offered superior scalability. Palladium-based routes provided high yields but incurred metal costs.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Iodo-N-methylaniline;hydrochloride can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of corresponding quinones.

Reduction Reactions: Reduction of this compound can yield N-methylaniline by removing the iodine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in ethanol.

Major Products:

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Quinones or other oxidized derivatives.

Reduction: N-methylaniline.

Scientific Research Applications

Chemistry: 3-Iodo-N-methylaniline;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of iodinated aromatic amines.

Medicine: The compound’s derivatives are explored for their potential pharmacological activities. For instance, iodinated anilines are investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-N-methylaniline;hydrochloride largely depends on its chemical reactivity. The iodine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The methyl group on the nitrogen atom increases the compound’s lipophilicity, enhancing its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds include halogenated aniline hydrochlorides and derivatives with varying substituents. Key comparisons are outlined below:

Structural and Physicochemical Properties

Key Observations:

- Reactivity: Iodo-substituted compounds (e.g., 3-Iodo-N-methylaniline HCl) exhibit superior leaving-group ability compared to chloro analogs, enabling efficient nucleophilic aromatic substitution or cross-coupling reactions .

- Solubility: Hydrochloride salts generally improve aqueous solubility, but bulky substituents like iodine may reduce solubility in organic solvents compared to methoxy or methyl groups .

Analytical Methods

3-Iodo-N-methylaniline hydrochloride and analogs are typically analyzed via RP-HPLC and spectrophotometry , as evidenced by validation data for related hydrochlorides (Table 2, ; Table 6, ). For example:

- Linearity and Accuracy: Methods validated for midodrine HCl (R² = 0.999) and amitriptyline HCl (recovery: 98–102%) demonstrate robustness for quantifying amine hydrochlorides .

- Stability: Solution stability studies for gabapentin and amitriptyline HCl (24-hour RT stability) suggest analogous protocols could apply to 3-Iodo-N-methylaniline HCl .

Q & A

Basic Question: What are the key synthetic routes for preparing 3-Iodo-N-methylaniline hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of 3-Iodo-N-methylaniline hydrochloride typically involves iodination of N-methylaniline derivatives. A common approach includes:

- Electrophilic substitution : Reacting N-methylaniline with iodine in the presence of an oxidizing agent (e.g., HIO₃ or I₂/KIO₃) under acidic conditions. Temperature control (30–50°C) minimizes side reactions like over-iodination or decomposition .

- Purification : Recrystallization from ethanol/water mixtures improves purity, while column chromatography (silica gel, chloroform/methanol gradients) resolves intermediates. Yield optimization requires stoichiometric balancing of iodine and reaction time monitoring via TLC or HPLC .

Data Contradiction Analysis : Conflicting reports exist on the use of HCl as a solvent. While some protocols use aqueous HCl to protonate the amine group and enhance iodination efficiency, others note HCl may accelerate decomposition at elevated temperatures. Systematic pH and solvent screening (e.g., comparing HCl vs. H₂SO₄) is recommended .

Advanced Question: How can computational modeling (e.g., DFT) predict regioselectivity in iodination reactions of N-methylaniline derivatives?

Methodological Answer:

Density Functional Theory (DFT) simulations predict iodination sites by calculating activation energies for ortho, meta, and para positions. Key steps include:

- Molecular optimization : Geometry optimization of N-methylaniline and iodine intermediates using B3LYP/6-31G* basis sets.

- Transition state analysis : Compare energy barriers for iodination at C-3 vs. other positions. Solvent effects (e.g., polar protic vs. aprotic) are modeled using COSMO-RS .

Experimental Validation : Correlate DFT predictions with experimental HPLC-MS data. For example, if meta-iodination dominates despite lower predicted energy for para, steric hindrance from the methyl group may require force field adjustments in simulations .

Basic Question: What spectroscopic techniques are most reliable for characterizing 3-Iodo-N-methylaniline hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR : The methyl group (N–CH₃) appears as a singlet at ~2.8 ppm (¹H) and 35–40 ppm (¹³C). Aromatic protons adjacent to iodine show deshielding (δ 7.2–7.5 ppm) due to the heavy atom effect .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match m/z 263.98 (C₇H₉IN⁺). Fragmentation patterns (e.g., loss of HCl or I•) confirm structural integrity .

- FT-IR : N–H stretching (2500–2700 cm⁻¹ for HCl salt) and C–I stretching (500–600 cm⁻¹) are diagnostic .

Data Contradiction Analysis : Discrepancies in reported FT-IR peaks may arise from polymorphism or hydration. Variable-temperature IR or XRPD can resolve these .

Advanced Question: How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous vs. organic matrices?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (ethanol, DMSO). The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in pH 3 buffer) but reduces stability in alkaline conditions due to freebase precipitation .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis (HPLC) and iodine loss (ICP-MS). Lyophilization improves long-term storage stability by reducing HCl-mediated hydrolysis .

Contradiction Note : Some studies report rapid degradation in DMSO due to iodine displacement by sulfur, while others claim stability under inert atmospheres. Pre-saturating DMSO with nitrogen and using fresh aliquots is advised .

Basic Question: What chromatographic methods are validated for quantifying 3-Iodo-N-methylaniline hydrochloride in complex mixtures?

Methodological Answer:

- HPLC-UV : Use a C18 column (150 × 4.6 mm, 3 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient elution (20–80% B over 15 min) resolves the compound at ~8.2 min (λ = 254 nm) .

- LC-MS/MS : For trace analysis, ESI+ mode with MRM transitions m/z 264 → 137 (quantifier) and 264 → 92 (qualifier) achieves LOD ≤ 0.1 ng/mL .

Validation Parameters : Include linearity (R² > 0.999), precision (RSD < 2%), and recovery (95–105%) per ICH Q2(R1). Cross-validate with NMR for absolute quantification .

Advanced Question: How can kinetic studies resolve contradictions in degradation pathways under oxidative vs. hydrolytic conditions?

Methodological Answer:

- Hydrolytic Degradation : Monitor pseudo-first-order kinetics in pH 7.4 buffer at 37°C. LC-MS identifies hydrolysis products (e.g., 3-iodophenol via C–N bond cleavage) .

- Oxidative Stress Testing : Use tert-butyl hydroperoxide (t-BHP) to simulate radical-mediated degradation. EPR spectroscopy detects iodine radical intermediates, while Arrhenius plots (20–60°C) derive activation energy .

Contradiction Resolution : Conflicting activation energies (e.g., 45 kJ/mol vs. 60 kJ/mol) may arise from matrix effects (e.g., excipients in formulations). Use forced degradation in API-only vs. formulated samples .

Basic Question: What safety protocols are critical for handling 3-Iodo-N-methylaniline hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium thiosulfate to reduce iodine volatility. Collect waste in sealed containers for incineration .

- First Aid : For eye exposure, flush with water for 15 min; for skin contact, wash with soap and water. Medical evaluation is mandatory due to potential iodine toxicity .

Advanced Question: How does 3-Iodo-N-methylaniline hydrochloride interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with tyrosine kinases or iodine-sensitive receptors. The iodine atom’s van der Waals radius (~2.1 Å) may sterically block active sites .

- In Vitro Assays : Radiolabel with ¹²⁵I for binding affinity (Kd) measurements via Scatchard analysis. Competitive inhibition assays (e.g., vs. ATP in kinase studies) quantify IC₅₀ .

Contradiction Note : Discrepancies between computational binding scores and experimental IC₅₀ may arise from solvation effects or protein flexibility. MD simulations (100 ns trajectories) improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.